

Application Notes and Protocols: AGI-25696 in Combination with Chemotherapy Agents

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Compound of Interest

Compound Name: AGI-25696

Cat. No.: B12431622

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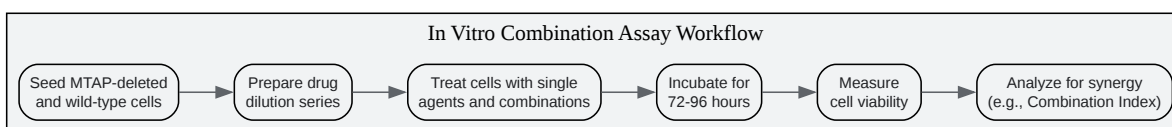
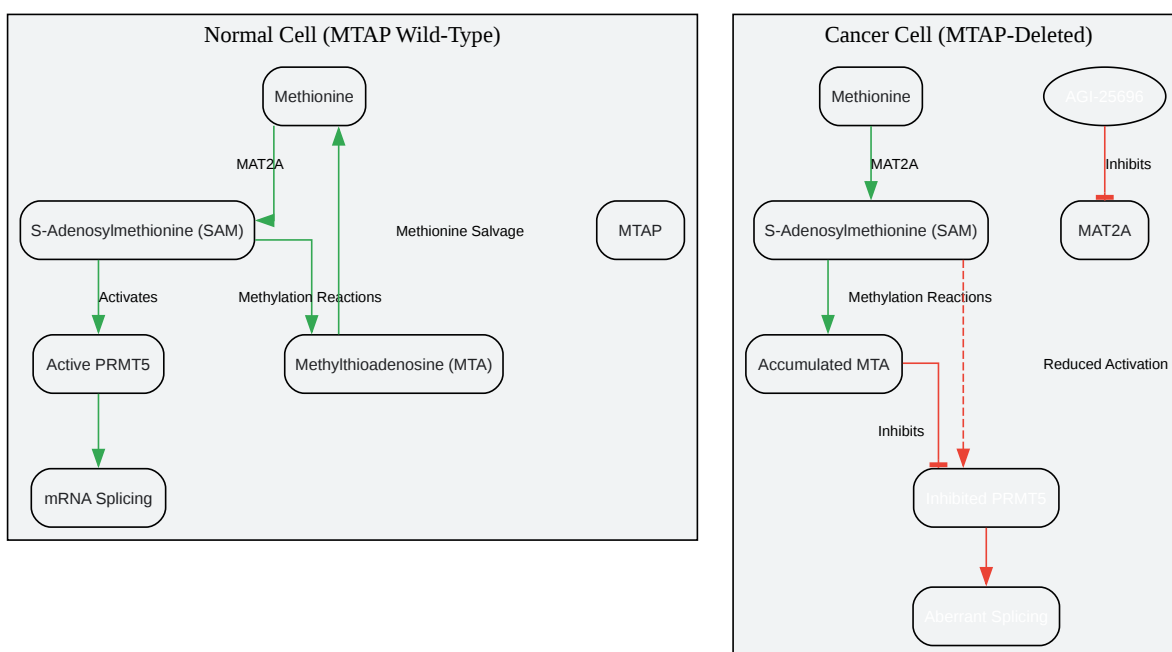
Introduction

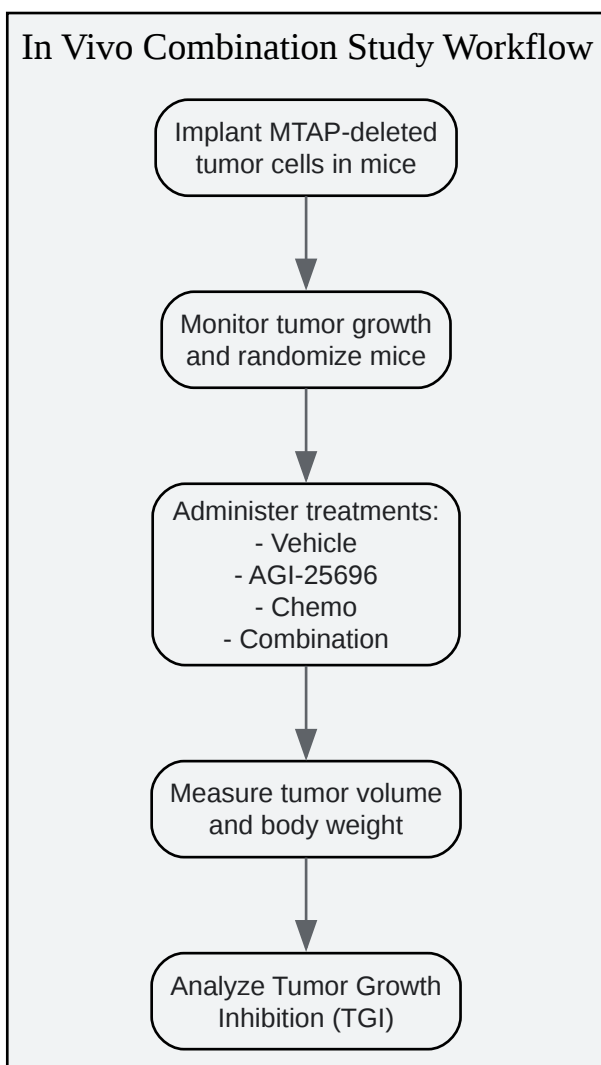
AGI-25696 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2][3][4][5] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A.[6][7] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5).[6][7] Further reduction of SAM levels through MAT2A inhibition by compounds like **AGI-25696** exacerbates this PRMT5 inhibition, leading to selective cancer cell death.[7] While **AGI-25696** is a preclinical tool compound, its mechanism of action provides a strong rationale for its investigation in combination with standard chemotherapy agents to enhance anti-tumor efficacy.[6][8] This document provides detailed application notes and protocols for studying **AGI-25696** in combination with other chemotherapy agents in preclinical models.

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy for **AGI-25696** is centered on the concept of synthetic lethality in the context of MTAP gene deletion. MTAP is an enzyme in the methionine salvage pathway.[9] Its

deletion, often co-occurring with the tumor suppressor gene CDKN2A, is found in approximately 15% of all cancers.[10]





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